molecular formula C7H12O2S2 B1293825 Ethyl 1,3-dithiane-2-carboxylate CAS No. 20462-00-4

Ethyl 1,3-dithiane-2-carboxylate

Cat. No. B1293825
Key on ui cas rn: 20462-00-4
M. Wt: 192.3 g/mol
InChI Key: ANEDZEVDORCLPM-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

To a flamed dried flask is added dry toluene (80 mL) and sodium hydride (60%, 33.5 mmol, 1.34 g). The reaction is cooled in a ice bath and a solution of ethyl 1,3 dithiane carboxylate (52 mmol, 10 g) and bromomethyl cyclopropane (62.4 mmol, 8.42 g) in DMF (24 mL) are added dropwise over 10 minutes. The ice bath is removed and the reaction is stirred for 18 h. Water is added (50 mL) and the organic layer is separated. The organic layer is washed with brine, dried (Na2SO4), and concentrated to a yellow oil (12 g, 92%). LC-ES/MS: 247.0 (M+1).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.42 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5]C=CC=1.[H-].[Na+].[S:10]1[CH2:15][CH2:14][CH2:13][S:12][CH:11]1[C:16]([O:18][CH2:19][CH3:20])=[O:17].BrCC1CC1>CN(C=O)C>[CH2:19]([O:18][C:16]([C:11]1([CH2:7][CH:1]2[CH2:6][CH2:5]2)[S:12][CH2:13][CH2:14][CH2:15][S:10]1)=[O:17])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S1C(SCCC1)C(=O)OCC
Name
Quantity
8.42 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flamed dried flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled in a ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
Water is added (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil (12 g, 92%)

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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